molecular formula C14H16N2O2 B112630 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde CAS No. 436086-91-8

3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

Cat. No. B112630
M. Wt: 244.29 g/mol
InChI Key: XEUFDSHRBLJIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde” is a chemical compound with the CAS Number: 887408-93-7 and a molecular weight of 260.29 . Its IUPAC name is 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid .


Synthesis Analysis

The synthesis of similar compounds has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The synthesis of a related compound, 2-[(phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methyl]-malonic acid diethyl ester, was achieved through the condensation of 3,5-dimethyl-pyrazole with 2-arylidene-malonic acid diethyl esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The molecular conformation shows two possible pockets ready to coordinate two metal atoms .


Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.29 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Heterocycles

The pyrazole moiety is recognized as a pharmacophore due to its role in numerous biologically active compounds, showcasing its significance in combinatorial and medicinal chemistry. Pyrazoles are extensively utilized as synthons in organic synthesis, underpinning their versatility in creating heterocyclic compounds. This is particularly evident in the synthesis of heterocyclic appended pyrazoles, which are achieved through methodologies such as condensation followed by cyclization, highlighting the compound's utility in extending heterocyclic systems for biological agent design (Dar & Shamsuzzaman, 2015).

Catalysis and Green Chemistry

In the realm of catalysis and green chemistry, the compound's framework is instrumental in facilitating the synthesis of tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds of considerable importance. The organocatalytic approaches for these syntheses underscore the compound's role in promoting environmentally benign reactions, thus contributing to sustainable chemical processes (Kiyani, 2018).

Antifungal and Antimicrobial Applications

The compound's structural motifs are beneficial in combating plant pathogens, such as Fusarium oxysporum, responsible for Bayoud disease affecting date palms. Research identifying efficient small molecules against such pathogens has revealed that derivatives containing the pyrazole moiety, similar to the core structure of the compound , exhibit antifungal pharmacophore sites. This finding is pivotal in understanding drug-target interactions against plant diseases, demonstrating the compound's potential in agricultural applications (Kaddouri et al., 2022).

Material Science and Environmental Remediation

Within material science and environmental remediation, derivatives of benzaldehydes, including those similar to "3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde," are explored for their roles in the catalytic oxidation of lignins into aromatic aldehydes. This process is crucial for the valorization of lignin, a major renewable resource, into valuable chemicals, underscoring the compound's relevance in green chemistry and sustainability efforts (Tarabanko & Tarabanko, 2017).

properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-6-11(2)16(15-10)8-13-7-12(9-17)4-5-14(13)18-3/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUFDSHRBLJIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351738
Record name 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

CAS RN

436086-91-8
Record name 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436086-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.